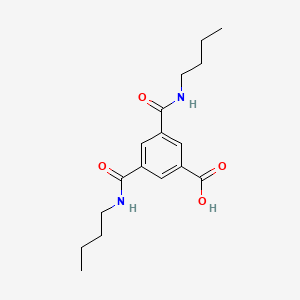![molecular formula C16H20Cl2N2O2 B14352304 Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester CAS No. 94539-35-2](/img/structure/B14352304.png)
Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is a complex organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is studied for its therapeutic properties, including anticancer and antimicrobial effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Ethyl acetate: Shares the ethyl acetate moiety but lacks the indole and bis(2-chloroethyl)amino groups.
Indole derivatives: Compounds with an indole core but different substituents.
Uniqueness
Ethyl 2-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)acetate is unique due to its combination of an indole core with a bis(2-chloroethyl)amino group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
94539-35-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
ethyl 2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-22-16(21)9-12-11-19-15-4-3-13(10-14(12)15)20(7-5-17)8-6-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChI Key |
YQIBBQQNYOSHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


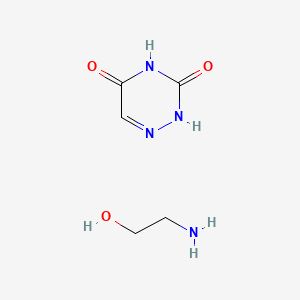
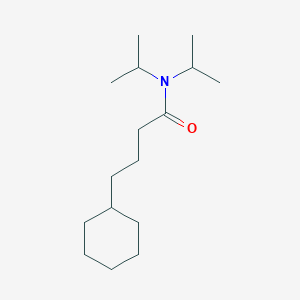

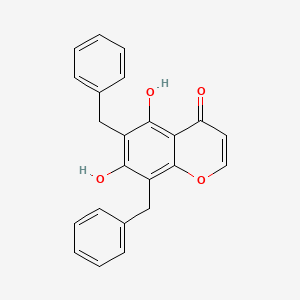
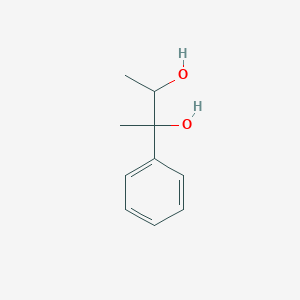
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)


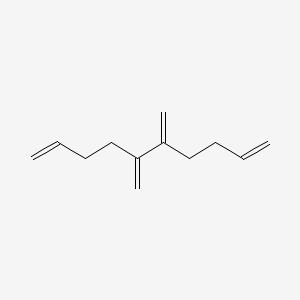
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
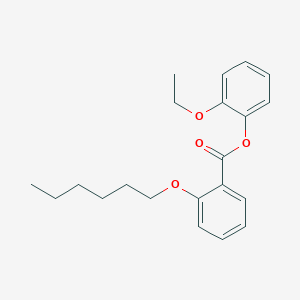
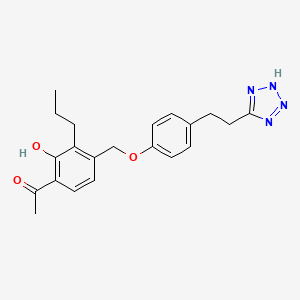
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
